REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH:13]=[C:12]([NH2:14])[C:11]([Cl:15])=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].B(Br)(Br)Br.[OH-].[Na+].O>C(Cl)Cl>[NH2:14][C:12]1[CH:13]=[C:4]([OH:3])[C:5](=[CH:10][C:11]=1[Cl:15])[C:6]([OH:8])=[O:7] |f:0.1,3.4|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
STIRRING
|
Details
|
After 24 hours stirring a ppt
|
Duration
|
24 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the ppt
|
Type
|
STIRRING
|
Details
|
and this mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with CH2Cl2 (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
ADDITION
|
Details
|
treated with concentrated HCl
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
forms which is filtered
|
Type
|
WASH
|
Details
|
washed (H2O) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |